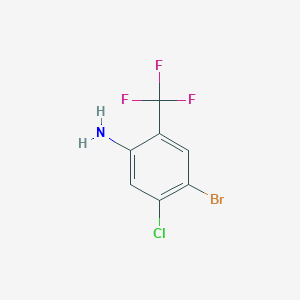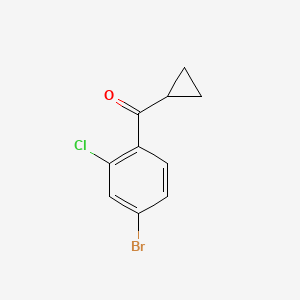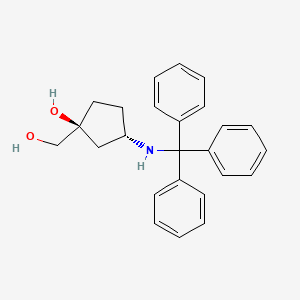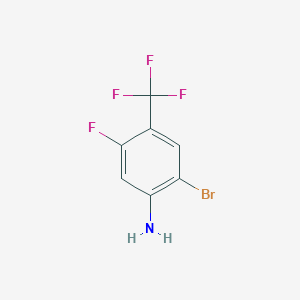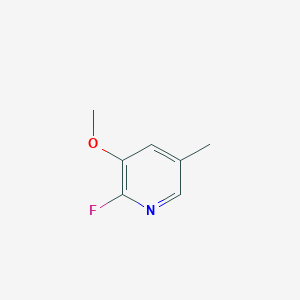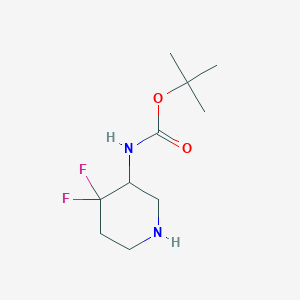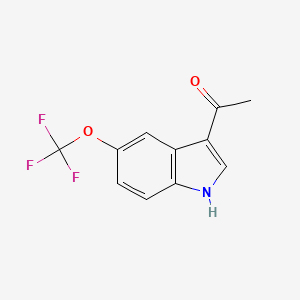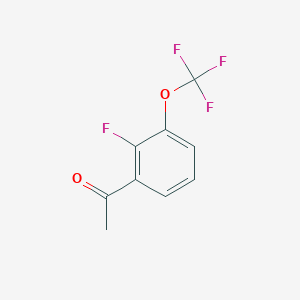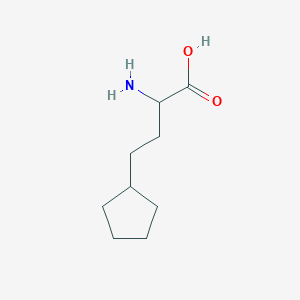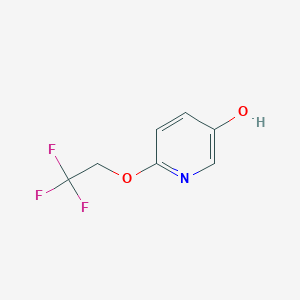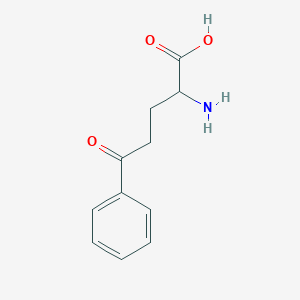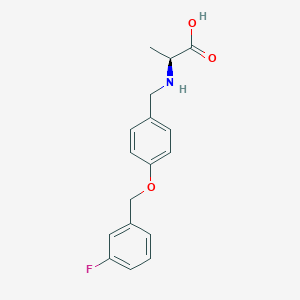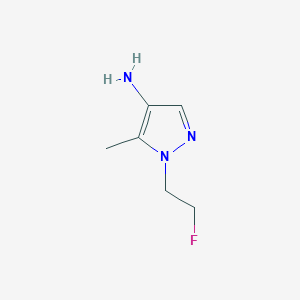
1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Descripción general
Descripción
The compound “1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound is related to the class of pyrazoles, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their wide range of biological activities1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine”. However, the synthesis of related compounds often involves the reaction of amines with other organic compounds2.Molecular Structure Analysis
The molecular structure of “1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine” is not directly available. However, the structure can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The “1-(2-fluoroethyl)” part indicates that a 2-fluoroethyl group is attached to the first position of the pyrazole ring1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine”. However, pyrazoles in general are known to participate in a variety of chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine” are not directly available. However, related compounds such as “1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol” are known to be liquids at room temperature5.Aplicaciones Científicas De Investigación
1. PET Imaging of Indoleamine 2,3-dioxygenase 1 (IDO1) Activity
- Application : (S)-[18F]FETrp is a promising PET radiotracer for imaging IDO1 activity, one of the main enzymes involved in the tryptophan metabolism that plays a key role in several diseases including cancers .
- Method : The radiosynthesis of this tryptophan analogue remains highly challenging due to partial racemization occurring during the nucleophilic radiofluorination step . The work aims to develop a short, epimerization-free and efficient automated procedure of (S)-[18F]FETrp from a corresponding enantiopure tosylate precursor .
- Results : The (S)-[18F]FETrp radiosynthesis was fully automated on a SynChrom R&D EVOI module to produce the radiotracer in 55.2±7.5% radiochemical yield, 99.9% radiochemical purity, 99.1±0.5% enantiomeric excess, and molar activity of 53.2±9.3 GBq/µmol .
2. Synthesis of 1,2,3-triazoles
- Application : A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established .
- Method : The synthesis was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
- Results : This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
3. Imaging of σ (1) Receptors
- Application : The compound is a promising candidate for the development of a radiotracer for imaging of σ (1) receptors in the central nervous system .
- Method : The synthesis involves a series of transformations to produce the (2-fluoroethyl) derivative .
- Results : The derivative shows subnanomolar σ (1) affinity (K(i)=0.59nM) and excellent selectivity over the σ (2) subtype (1331-fold) as well as some other receptor systems .
4. Alkali Metal Batteries
- Application : While the specific compound is not mentioned, similar fluorinated compounds are used in the design of electrolytes for alkali metal batteries .
- Method : The design involves analyzing battery failure mechanisms and developing innovative electrolyte molecular designs .
- Results : The designs aim to overcome challenges related to high reactivity with electrolytes and unstable interphases .
5. Imaging of σ (1) Receptors
- Application : The compound is a promising candidate for the development of a radiotracer for imaging of σ (1) receptors in the central nervous system .
- Method : The synthesis involves a series of transformations to produce the (2-fluoroethyl) derivative .
- Results : The derivative shows subnanomolar σ (1) affinity (K(i)=0.59nM) and excellent selectivity over the σ (2) subtype (1331-fold) as well as some other receptor systems .
6. Alkali Metal Batteries
- Application : While the specific compound is not mentioned, similar fluorinated compounds are used in the design of electrolytes for alkali metal batteries .
- Method : The design involves analyzing battery failure mechanisms and developing innovative electrolyte molecular designs .
- Results : The designs aim to overcome challenges related to high reactivity with electrolytes and unstable interphases .
Safety And Hazards
The safety and hazards of “1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine” are not directly available. However, it’s important to handle all chemical compounds with care and appropriate safety measures6.
Direcciones Futuras
The future directions for research on “1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For example, pyrazole compounds are of interest in the development of new pharmaceuticals7.
Please note that the information provided is based on the available data and may not be fully comprehensive. Further research and analysis would be needed for a more detailed understanding of this compound.
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-5-methylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3/c1-5-6(8)4-9-10(5)3-2-7/h4H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZKZRPIQRLFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



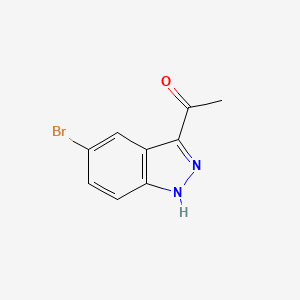
![3,8-Dimethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)
